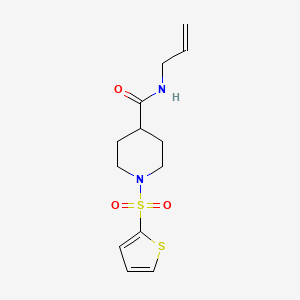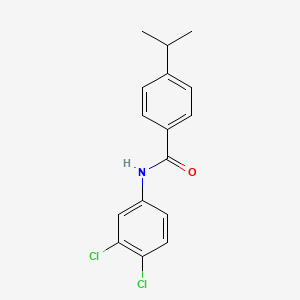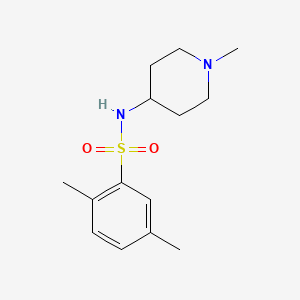
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ATSP-7041, is a chemical compound that has been studied for its potential therapeutic applications. This molecule was first synthesized in 2015 and has since been the subject of numerous scientific studies. In
科学研究应用
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications. One study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the growth and metastasis of breast cancer cells. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide inhibited the growth and metastasis of breast cancer cells, suggesting that it may be a potential therapeutic agent for breast cancer.
Another study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the immune system. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide increased the production of cytokines and enhanced the activity of natural killer cells, suggesting that it may have immunomodulatory effects.
作用机制
The mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is thought to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins, which can result in cell death.
Biochemical and Physiological Effects:
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of breast cancer cells, enhance the activity of natural killer cells, and increase the production of cytokines. Additionally, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potential therapeutic applications. This makes it an interesting molecule to study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to investigate its immunomodulatory effects in more detail. Additionally, the mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be further elucidated to design more targeted experiments. Finally, the synthesis method could be optimized to yield higher purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
合成方法
The synthesis of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of piperidine with allyl bromide to form N-allyl piperidine. The second step involves the reaction of N-allyl piperidine with 2-thiophenesulfonyl chloride to form N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized and yields high purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
属性
IUPAC Name |
N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIFTMGDIWVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)



![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)


![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)
